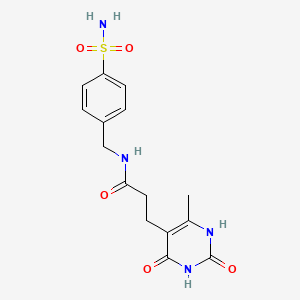
3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-sulfamoylbenzyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-sulfamoylbenzyl)propanamide is a hybrid molecule that appears to be designed for therapeutic purposes, potentially as an anticonvulsant agent. This compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the research. For instance, the presence of a tetrahydropyrimidinyl moiety is a common feature in the compounds studied for their anticonvulsant activities . Additionally, the sulfamoylbenzyl group is reminiscent of the benzenesulfonamide moiety found in potent A2B adenosine receptor antagonists .
Synthesis Analysis
The synthesis of related compounds involves the coupling of propanoic acid derivatives with appropriately substituted benzylamines using a coupling reagent such as N,N-carbonyldiimidazole (CDI) . Although the exact synthesis of 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-sulfamoylbenzyl)propanamide is not detailed, it is likely that a similar synthetic strategy could be employed, with modifications to incorporate the specific tetrahydropyrimidinyl and sulfamoylbenzyl components.
Molecular Structure Analysis
The molecular structure of compounds with tetrahydropyrimidinyl moieties, such as the ones described in the papers, is crucial for their biological activity. The tetrahydropyrimidinyl group is a key pharmacophore in the design of anticonvulsant agents . The presence of a sulfamoylbenzyl group, as seen in A2B adenosine receptor antagonists, suggests potential for receptor selectivity and binding affinity .
Chemical Reactions Analysis
The chemical reactivity of such compounds would be influenced by the functional groups present. The dioxo moiety in the tetrahydropyrimidinyl ring could be involved in hydrogen bonding, which is important for receptor binding. The sulfamoyl group could also participate in similar interactions, potentially enhancing the compound's affinity for its target . The benzyl group may provide additional hydrophobic interactions, further influencing the binding properties of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be expected to include moderate solubility due to the presence of both hydrophobic (benzyl) and hydrophilic (sulfamoyl) groups. The molecular weight and lipophilicity would be important factors in determining the compound's absorption and distribution properties. Compounds with similar structures have shown improved absorption properties, which is a desirable feature for oral medications . The stability of the compound could be influenced by the susceptibility of the dioxo group to metabolic transformations, as seen in related compounds .
科学的研究の応用
Antibacterial Activity
Research has demonstrated the efficacy of sulfadimethoxine, a compound related to 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-sulfamoylbenzyl)propanamide, in combating bacterial infections in poultry. It has been shown to be effective against coccidiosis and various bacterial diseases in chickens and turkeys when used in feed or drinking water (Mitrović et al., 1971).
Adenosine Receptor Antagonism
A series of compounds including 4-(1,3-dialkyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-6-yl)benzenesulfonamides, closely related to the core structure of 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-sulfamoylbenzyl)propanamide, were identified as potent A2B adenosine receptor antagonists. These compounds were evaluated for their binding affinities towards human adenosine receptors, showing high selectivity and potency, especially for the A2B receptor (Esteve et al., 2006).
Antitumor Activity
The synthesis and antitumor activity of compounds with a similar structure to 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-sulfamoylbenzyl)propanamide, such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, have been explored. These compounds are potent inhibitors of mammalian dihydrofolate reductase and have shown significant activity against certain types of cancer in preclinical models (Grivsky et al., 1980).
Carbonic Anhydrase Inhibition
Research has also explored the inhibition of carbonic anhydrase isozymes by compounds incorporating the tetrahydropyrimidin-2-ylidene ligand, similar in structure to 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-sulfamoylbenzyl)propanamide. These inhibitors have potential applications in treating conditions like glaucoma by reducing intraocular pressure through the inhibition of carbonic anhydrase in the eye (Casini et al., 2002).
特性
IUPAC Name |
3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-[(4-sulfamoylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5S/c1-9-12(14(21)19-15(22)18-9)6-7-13(20)17-8-10-2-4-11(5-3-10)25(16,23)24/h2-5H,6-8H2,1H3,(H,17,20)(H2,16,23,24)(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHVOUPGKMNUGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CCC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-sulfamoylbenzyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

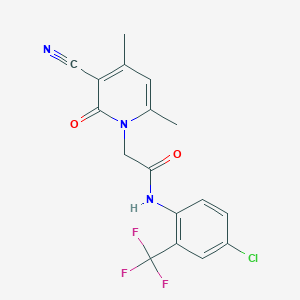

![6-(Aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid](/img/structure/B2504022.png)
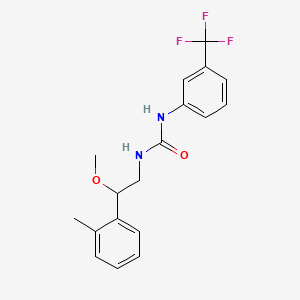
![2-Chloro-1-[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B2504026.png)
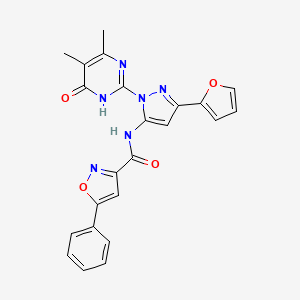
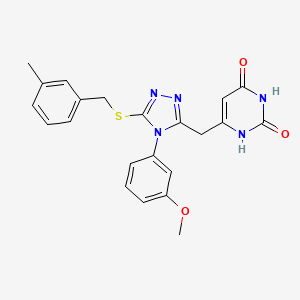



![[(3-Bromophenyl)sulfonyl]acetic acid](/img/structure/B2504035.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile](/img/structure/B2504036.png)

